Tigloylgomisin O
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9+/t15-,16-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKFSXFJGNZAER-VDJLVHAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130855-74-2 | |
| Record name | Tigloylgomisin O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130855742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN O | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48F9D29682 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence, Isolation, and Botanical Distribution
Supercritical Fluid Extraction (SFE) Techniques
Supercritical Fluid Extraction (SFE) is a green and efficient method for extracting lignans (B1203133) from Schisandra species. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. The properties of the supercritical fluid can be manipulated by altering pressure and temperature, allowing for selective extraction.
For the extraction of lignans from Schisandra chinensis, a preparative SFE system may be operated at a pressure of 15 MPa and a temperature of 36°C for a duration of 4 hours. nih.gov The use of a co-solvent, such as ethanol, can enhance the extraction efficiency of more polar compounds. The resulting extract is a concentrated solution that can then be further purified. nih.gov
Interactive Data Table: Supercritical Fluid Extraction Parameters for Schisandra Lignans
| Parameter | Value | Reference |
| Pressure | 15 MPa | nih.gov |
| Temperature | 36°C | nih.gov |
| Extraction Time | 4 hours | nih.gov |
| Supercritical Fluid | Carbon Dioxide (CO₂) | nih.gov |
| Co-solvent | Ethanol (optional) | nih.gov |
Solvent-Based Extraction Approaches
Traditional solvent-based extraction methods remain a cornerstone for the isolation of lignans from plant materials. These methods involve the use of organic solvents to dissolve the target compounds from the plant matrix.
A common approach involves the maceration or reflux of the dried and powdered plant material (e.g., fruits of S. chinensis) with a solvent such as methanol (B129727) or ethanol. researchgate.netnih.gov Following extraction, the solvent is evaporated to yield a crude extract. This crude extract is then subjected to various chromatographic techniques for purification. These can include column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to isolate individual lignans like Tigloylgomisin O. nih.govnih.gov The choice of solvent and purification method is critical for achieving high purity of the final compound.
Interactive Data Table: Solvent-Based Extraction of Schisandra Lignans
| Step | Description | Reference |
| Preparation | Dried and powdered fruits of Schisandra chinensis. | researchgate.net |
| Extraction | Maceration with methanol. | researchgate.net |
| Purification | Column chromatography followed by HPLC. | nih.govnih.gov |
Chromatographic Separation Methods (e.g., Column Chromatography, Preparative Thin-Layer Chromatography)
The isolation and purification of this compound from its natural sources rely on various chromatographic techniques. These methods separate compounds from a mixture based on their differential interactions with a stationary phase and a mobile phase.
Column Chromatography
Column chromatography is a fundamental technique for the separation of lignans from plant extracts. frontiersin.org In a typical procedure for the separation of dibenzocyclooctadiene lignans from Schisandra species, a crude extract is first prepared. For instance, dried and crushed plant material, such as the fruits, can be extracted with a solvent like methanol. nih.gov This initial extract often undergoes a series of liquid-liquid partitioning steps to remove highly lipophilic substances, for example, by partitioning between n-hexane and 90% methanol. nih.gov
The resulting extract, rich in lignans, is then subjected to column chromatography. Silica gel is a commonly used stationary phase for this purpose. nih.govmdpi.com The separation is achieved by eluting the column with a gradient of solvents, starting with a less polar mobile phase and gradually increasing its polarity. A common solvent system for the separation of Schisandra lignans is a mixture of petroleum ether and ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. mdpi.com For instance, a gradient elution might start with a high ratio of petroleum ether to ethyl acetate (e.g., 30:1) and progressively move to lower ratios (e.g., 8:1, 2:1, 1:1). mdpi.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired compounds.
Further purification of fractions containing multiple lignans can be achieved using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18 or RP-Amide) and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724), water, and sometimes an acid modifier like formic acid. nih.govnih.govoup.com
Preparative Thin-Layer Chromatography (Prep TLC)
Preparative Thin-Layer Chromatography (Prep TLC) is another valuable method for the purification of small quantities of compounds like this compound, especially when dealing with difficult separations of closely related isomers. researchgate.netresearchgate.net This technique operates on the same principles as analytical TLC but utilizes thicker stationary phase layers (typically 0.5 to 2.0 mm) on larger plates to accommodate a greater amount of sample. researchgate.net
In a typical Prep TLC procedure, the crude or partially purified sample is dissolved in a volatile solvent and applied as a narrow band near the bottom of the TLC plate. researchgate.net The plate is then developed in a chamber containing an appropriate solvent system, which is determined through preliminary analytical TLC trials. frontiersin.org After development, the separated compound bands are visualized, often under UV light if the compounds are fluorescent or have UV absorbance. The band corresponding to the target compound, in this case, this compound, is then carefully scraped from the plate. The compound is subsequently eluted from the silica gel with a polar solvent, filtered, and the solvent is evaporated to yield the purified compound. researchgate.net
| Chromatographic Method | Stationary Phase | Typical Mobile Phase System (for Schisandra lignans) | Application |
| Column Chromatography | Silica Gel | Gradient of Petroleum Ether and Ethyl Acetate | Initial fractionation and purification of lignans from crude plant extracts. mdpi.com |
| Preparative TLC | Silica Gel | Varies based on analytical TLC; often mixtures of non-polar and polar organic solvents. | Purification of small quantities of specific lignans from mixtures. researchgate.netresearchgate.net |
| Semi-preparative HPLC | C18 or RP-Amide | Gradient of Acetonitrile and Water (often with formic acid) | High-resolution purification of individual lignans from complex fractions. nih.govnih.govoup.com |
Tissue-Specific Accumulation and Distribution Patterns within Plant Organs
The accumulation of this compound and other related lignans is not uniform throughout the plant. Research on Schisandra sphenanthera, a known source of this compound, has revealed distinct patterns of lignan (B3055560) distribution across different plant organs, including the fruit, root, stem, and leaf.
For example, compounds like schisandrin (B1198587) B, schisandrol B (gomisin A), and other major lignans were found in significant quantities in both the fruit and the roots. nih.gov The roots were noted to be particularly rich in certain unique lignans, suggesting a specialized metabolic role for this organ. nih.gov The stems and leaves, while containing lower total amounts, can still be a source for specific lignans. nih.gov This differential accumulation highlights the importance of selecting the appropriate plant part for the efficient extraction and isolation of this compound and other bioactive lignans. The tissue-specific expression of genes involved in the lignan biosynthetic pathway likely underlies these observed distribution patterns. nih.gov
| Plant Organ | Relative Lignan Accumulation in Schisandra sphenanthera | Key Findings |
| Fruit | Highest | The primary site of lignan accumulation, making it a common source for extraction. nih.gov |
| Root | High | A significant reservoir of lignans, including some unique compounds not as abundant in other tissues. nih.gov |
| Stem | Low | Contains lower levels of lignans compared to the fruit and root. nih.gov |
| Leaf | Lowest | Exhibits the lowest concentration of the lignans analyzed. nih.gov |
Advanced Methodologies for Structural Elucidation and Characterization
Chromatographic Coupling for Identification (e.g., HPLC-SPD-ESI-MS/MS)
The identification and characterization of complex natural products like Tigloylgomisin O often necessitate the use of hyphenated analytical techniques. These methods combine the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry, often augmented by spectroscopic detectors. Among these, High-Performance Liquid Chromatography coupled with Spectrophotometric Detection (HPLC-SPD) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) represents a powerful strategy for the comprehensive analysis of compounds found in complex plant matrices, such as those from the Schisandra genus.
High-Performance Liquid Chromatography (HPLC) serves as the primary separation stage. By employing a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient, HPLC effectively separates this compound from other co-occurring compounds present in crude extracts of plants like Schisandra chinensis or Schisandra rubriflora chemfaces.comfrontiersin.orgresearchgate.netresearchgate.net. This separation is critical for isolating the target analyte for subsequent detection and identification.
Following chromatographic separation, a Spectrophotometric Detector (SPD) , often a Diode Array Detector (DAD), provides crucial preliminary identification data. The SPD monitors the eluent across a range of wavelengths, generating UV-Vis absorption spectra. For lignans (B1203133) like this compound, characteristic absorption maxima associated with their aromatic ring systems can be observed, aiding in tentative identification and assessing peak purity researchgate.netnih.govshimadzu.com.
The eluent then passes into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that efficiently converts neutral molecules eluting from the HPLC into gas-phase ions, typically protonated ([M+H]+) or deprotonated ([M-H]-) species, without significant fragmentation chromatographyonline.comnih.gov. This process is essential for interfacing the liquid-phase separation with the vacuum environment of the mass spectrometer.
The ions generated by ESI are then directed into a Tandem Mass Spectrometer (MS/MS) . In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of this compound) is selected, fragmented (often via Collision-Induced Dissociation, CID), and the resulting fragment ions are analyzed chromatographyonline.comnih.gov. The mass-to-charge ratio (m/z) of the precursor ion provides the molecular weight, while the fragmentation pattern offers detailed structural information, such as the presence of specific functional groups or substructures. This fragmentation data is invaluable for confirming the identity of this compound and distinguishing it from isomers or structurally related compounds nih.govresearchgate.net.
Research has demonstrated the application of HPLC-SPD-ESI-MS/MS for the analysis of lignans in Schisandra species, where this compound has been identified among a suite of related compounds chemfaces.comfrontiersin.orgresearchgate.net. The combination of retention time from HPLC, UV-Vis spectra from SPD, and precise mass and fragmentation data from ESI-MS/MS allows for robust identification and characterization.
The following table outlines the key components of the HPLC-SPD-ESI-MS/MS system and their roles in the identification of this compound:
| Component | Function in this compound Identification |
| HPLC System | Separates this compound from other compounds in the sample matrix based on differential partitioning between mobile and stationary phases. |
| Spectrophotometric Detector (SPD/DAD) | Detects compounds based on their UV-Vis absorption spectra. Provides characteristic spectral fingerprints for preliminary identification and purity assessment of this compound. |
| Electrospray Ionization (ESI) | Converts separated this compound molecules into charged ions (e.g., [M+H]+ or [M-H]-) suitable for mass analysis. Acts as a soft interface between HPLC and MS. |
| Mass Spectrometer (MS/MS) | Analyzes the mass-to-charge ratio (m/z) of ions. Tandem MS (MS/MS) fragments selected ions to generate structural information, confirming the identity of this compound through its unique fragmentation pattern. |
Biosynthesis and Precursor Metabolic Pathways of Tigloylgomisin O
General Biosynthetic Pathways for Dibenzocyclooctadiene Lignans (B1203133)
The biosynthesis of dibenzocyclooctadiene lignans is a multi-step process that begins with the shikimate pathway, which provides the essential aromatic amino acid precursor, L-phenylalanine. From there, the general phenylpropanoid pathway is initiated, leading to the formation of key intermediates that serve as the building blocks for a vast array of secondary metabolites, including lignans.
The initial steps involve the enzymatic conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce monolignols, primarily coniferyl alcohol. Two molecules of coniferyl alcohol then undergo oxidative coupling to form a basic lignan (B3055560) skeleton. This dimerization is stereochemically controlled by dirigent proteins (DIRs), which guide the formation of specific stereoisomers. The resulting lignan structure is then subject to a series of modifications, including cyclization, hydroxylation, methylation, and the addition of various acyl groups, to yield the diverse array of dibenzocyclooctadiene lignans observed in nature.
The formation of the characteristic dibenzocyclooctadiene skeleton is a critical juncture in the pathway. This is believed to occur through an intramolecular oxidative coupling of a dibenzylbutane lignan precursor, leading to the formation of the eight-membered cyclooctadiene ring. Subsequent enzymatic modifications then tailor this core structure to produce specific compounds like Gomisin O, which is further acylated to yield Tigloylgomisin O.
| Enzyme Family | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate-4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid by ligating it to Coenzyme A. |
| Cinnamoyl-CoA Reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. |
| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces cinnamaldehydes to monolignols (e.g., coniferyl alcohol). |
| Dirigent Protein | DIR | Mediates the stereoselective coupling of monolignol radicals. |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol and lariciresinol in the lignan pathway. |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze a wide range of hydroxylation and other oxidative reactions. |
| O-Methyltransferases | OMTs | Catalyze the transfer of a methyl group to hydroxyl groups. |
Identification of Biosynthetic Precursors
The primary precursor for all lignans, including this compound, is L-phenylalanine . Through the general phenylpropanoid pathway, L-phenylalanine is converted into coniferyl alcohol , the foundational C6-C3 monolignol unit. The dimerization of two coniferyl alcohol molecules is the entry point into the lignan-specific biosynthetic pathway.
Following the initial coupling, a series of intermediates are formed. For dibenzocyclooctadiene lignans, a key intermediate is believed to be a dibenzylbutane lignan , such as (-)-matairesinol or a related compound. This intermediate then undergoes intramolecular oxidative coupling to form the dibenzocyclooctadiene scaffold.
The immediate precursor to this compound is Gomisin O . The final step in the biosynthesis is the esterification of the hydroxyl group on the cyclooctadiene ring of Gomisin O with a tigloyl group. The activated form of the tigloyl moiety is Tigloyl-CoA , which is synthesized from the amino acid isoleucine. The biosynthesis of Tigloyl-CoA involves several enzymatic steps, including deamination, oxidative decarboxylation, and dehydrogenation. The involvement of a BAHD acyltransferase has been identified in the biosynthesis of other tigloylated natural products, suggesting a similar enzyme may be responsible for the final step in this compound biosynthesis. nih.gov
Enzymatic Systems Involved in Lignan Biosynthesis
The biosynthesis of complex natural products like this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes for each step in the this compound pathway are not all characterized, studies on related lignans in Schisandra species have identified key enzyme families.
Cytochrome P450 monooxygenases are a large and diverse family of enzymes that play a crucial role in the modification of the lignan skeleton. port.ac.uk These enzymes are responsible for the regio- and stereoselective hydroxylation of hydrocarbon C-H bonds, a chemically challenging reaction that is essential for creating the structural diversity of lignans. nih.gov In the context of dibenzocyclooctadiene lignan biosynthesis, CYPs are proposed to be involved in the intramolecular oxidative coupling that forms the eight-membered ring, as well as subsequent hydroxylations of the aromatic rings and the cyclooctadiene core. mdpi.com The metabolism of schisandra lignans often involves hydroxylation mediated by CYP enzymes. nih.gov For instance, the conversion of Schisandrin (B1198587) A to Schisandrin is catalyzed by CYP3A4. nih.gov While the specific CYPs involved in Gomisin O formation are not yet definitively identified, transcriptome analysis of Schisandra sphenanthera has revealed several candidate CYP genes that are co-expressed with the accumulation of related lignans like Gomisin J. mdpi.com
Genetic Regulation and Gene Network Analysis of Biosynthetic Pathways
The biosynthesis of lignans is tightly regulated at the genetic level, with the expression of biosynthetic genes often being tissue-specific and developmentally controlled. Modern transcriptomic and metabolomic approaches have begun to unravel the complex gene networks that govern the production of these valuable compounds in Schisandra species.
Weighted Gene Co-expression Network Analysis (WGCNA) has been a particularly powerful tool in identifying candidate genes involved in lignan biosynthesis. nih.govbohrium.com By correlating the expression levels of thousands of genes with the accumulation of specific lignans, researchers can identify modules of co-expressed genes that are likely to function in the same metabolic pathway.
A study on Schisandra sphenanthera used WGCNA to identify a module of genes strongly correlated with the accumulation of Gomisin J, a lignan structurally related to Gomisin O. mdpi.com Within this module, several candidate genes were identified, including those encoding cytochrome P450 enzymes and transcription factors. mdpi.com This suggests that these genes are key players in the biosynthesis and regulation of dibenzocyclooctadiene lignans in this species. The identification of such gene networks provides a roadmap for future functional characterization of the enzymes and regulatory proteins involved in the biosynthesis of specific lignans like this compound.
| Gene Type | Candidate Genes/Families | Putative Role | Reference |
|---|---|---|---|
| Cytochrome P450s | DN6828, DN2874-i3, DN51746 | Oxidative modifications of the lignan scaffold | mdpi.com |
| Transcription Factors | MYB, bHLH, ERF families | Regulation of biosynthetic gene expression | nih.gov |
| General Phenylpropanoid Pathway | PAL1 | Phenylalanine Ammonia-Lyase | nih.gov |
| C4H-2 | Cinnamate-4-Hydroxylase | nih.gov | |
| CAD1 | Cinnamyl Alcohol Dehydrogenase | nih.gov | |
| CCR5 | Cinnamoyl-CoA Reductase | nih.gov |
Chemical Synthesis, Derivative Development, and Structure Activity Relationship Sar Studies
Synthetic Routes for Tigloylgomisin O and Related Analogs
While a specific, documented total synthesis of this compound is not extensively reported in publicly available literature, the synthetic strategies for closely related dibenzocyclooctadiene lignans (B1203133), such as schisandrin (B1198587), provide a foundational framework. These syntheses are complex undertakings due to the stereochemically dense and sterically hindered core structure of these molecules.
A common approach to synthesizing the dibenzocyclooctadiene skeleton involves the intramolecular oxidative coupling of two phenylpropanoid units. For instance, the synthesis of schisandrin has been achieved through a route starting from gallic acid. This multi-step process includes key reactions such as reductive coupling and dehydroxylation to form the central eight-membered ring. Hydroboration and subsequent intramolecular nonphenolic oxidative coupling are critical steps to establish the correct stereochemistry and complete the tetracyclic core.
The synthesis of analogues often employs similar strategies, with variations in the starting materials and coupling partners to introduce different substitution patterns on the aromatic rings and the cyclooctadiene core. The introduction of the tigloyl group, an ester of tiglic acid, onto the gomisin scaffold would likely occur in the later stages of the synthesis, involving the esterification of a hydroxyl group at the appropriate position on the dibenzocyclooctadiene core. The development of synthetic routes for various gomisin analogues has been a subject of research to explore their diverse biological activities.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound and related lignans are driven by the aim to enhance their biological efficacy, improve their pharmacokinetic profiles, and elucidate their mechanisms of action. Medicinal chemists are actively exploring the modification of the core structure of schisandrins and gomisins to improve their therapeutic potential.
Strategies for derivative design often focus on several key structural features:
Modification of the Dibenzocyclooctadiene Core: Alterations to the eight-membered ring, such as the introduction of different functional groups or changes in stereochemistry, can significantly impact biological activity.
Substitution on the Aromatic Rings: The nature and position of substituents on the two phenyl rings are critical determinants of activity. The synthesis of analogues with varied substitution patterns, including methoxy, hydroxy, and methylenedioxy groups, allows for a systematic exploration of their influence.
Variation of the Ester Side Chain: The tigloyl group in this compound is a key feature. Replacing this with other acyl groups of varying chain length, branching, and electronic properties can modulate the molecule's lipophilicity and interaction with biological targets. For example, derivatives of the related compound gomisin B have been synthesized with 1,2,3-triazole moieties at the C-7' position, demonstrating the feasibility of introducing diverse functionalities.
The synthesis of these novel derivatives typically involves semi-synthetic approaches starting from the natural product isolated from Schisandra species or through total synthesis for more profound structural modifications.
Investigation of Structure-Activity Relationships (SAR)
The systematic study of the relationship between the chemical structure of this compound and its biological activity is essential for identifying the key molecular features responsible for its effects and for designing more potent and selective analogues.
While specific SAR studies focused exclusively on this compound are limited, research on the broader class of dibenzocyclooctadiene lignans provides valuable insights that are likely applicable. These studies have revealed several important structural determinants for various biological activities, including antioxidant and anti-inflammatory effects.
Key SAR findings for dibenzocyclooctadiene lignans include:
Stereochemistry of the Biphenyl Moiety: The configuration of the biphenyl linkage (R or S) significantly influences biological activity. For instance, lignans with an S-biphenyl configuration have been shown to exhibit stronger anti-inflammatory activity.
Substitution on the Cyclooctadiene Ring: The presence and nature of substituents on the eight-membered ring are critical. A methoxy group on the cyclooctadiene ring has been associated with increased effectiveness in some assays, whereas an acetyl group or a hydroxyl group at the C-7 position can decrease inhibitory activity.
Aromatic Substitution Patterns: The presence of a methylenedioxy group on one of the aromatic rings is often correlated with strong biological activity.
Nature of Ester Groups: The type of ester group, such as the tigloyl moiety in this compound, plays a role in modulating the biological response, likely by influencing factors such as cell permeability and target binding affinity.
The table below summarizes the general structure-activity relationships observed for dibenzocyclooctadiene lignans, which can be extrapolated to understand the potential contributions of different structural features of this compound to its biological profile.
| Structural Feature | General Observation on Biological Activity |
| Biphenyl Configuration | S-configuration often associated with higher activity. |
| Cyclooctadiene Ring | Methoxy group can enhance activity; Acetyl or C-7 hydroxyl can decrease it. |
| Aromatic Rings | Methylenedioxy group is often beneficial for activity. |
| Ester Side Chains | The nature of the ester influences potency and selectivity. |
These correlations provide a rational basis for the design of new this compound derivatives with potentially improved biological profiles.
In silico modeling techniques, including molecular docking and pharmacophore modeling, are powerful computational tools that can provide deeper insights into the molecular mechanisms underlying the biological activity of this compound and guide the design of novel analogues.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies could be employed to:
Identify potential protein targets by virtually screening it against a library of known protein structures.
Elucidate the binding mode of this compound within the active site of a target protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Predict the binding affinity of newly designed derivatives, allowing for the prioritization of compounds for synthesis and biological testing.
While specific docking studies on this compound are not widely reported, the methodology has been successfully applied to other lignans and natural products to understand their interactions with various enzymes and receptors.
Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. For this compound, a pharmacophore model could be developed based on a set of active and inactive analogues. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for activity. Such a model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the pharmacophore and are therefore likely to exhibit similar biological activity.
The integration of these in silico approaches with traditional synthetic and biological testing provides a synergistic platform for the efficient discovery and optimization of new drug candidates based on the this compound scaffold.
Investigation of Biological Activities and Molecular Mechanisms Excluding Human Clinical Applications and Safety
In Vitro Cellular and Biochemical Studies
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro cellular and biochemical activities of Tigloylgomisin O. Extensive searches of scholarly databases and scientific repositories did not yield any specific studies on the effects of this compound on cell proliferation and viability in research cell lines, its modulatory effects on enzyme activities, or its influence on molecular pathways as outlined in the requested sections.
Effects on Cell Proliferation and Viability in Research Cell Lines
No research data was found regarding the effects of this compound on the proliferation and viability of any research cell lines.
Modulatory Effects on Enzyme Activities
Specific studies on the modulatory effects of this compound on enzyme activities are not available in the public domain. This includes a lack of information on:
Induction of Quinone Reductase (QR)
There is no available research documenting the induction of quinone reductase by this compound.
Upregulation of Phase II Detoxification Enzymes
Information regarding the upregulation of phase II detoxification enzymes by this compound could not be located in published scientific studies.
Cytochrome P450 Activity Modulation
There are no accessible research findings on the modulation of cytochrome P450 activity by this compound.
Molecular Pathway Modulation
No studies detailing the modulation of any molecular pathways by this compound were identified.
Due to the lack of available data, no data tables can be generated.
Specific Mechanistic Activities in Cellular Models
Building on the understanding of its molecular interactions, the specific antioxidant and anti-inflammatory mechanisms of this compound and related compounds have been further characterized in cellular models.
The anti-inflammatory properties of DBCLS are a significant area of research. These compounds, as a class, have been observed to exert anti-inflammatory effects nih.gov. The mechanism of action for lignans (B1203133) from S. chinensis involves the reduction of nitric oxide activity and prostaglandin synthesis nih.gov. This is consistent with findings that an extract of Schisandra sphenanthera containing this compound inhibits COX-2, a key enzyme in the inflammatory pathway google.com.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified detailed outline.
The search for research dedicated to the specific biological and molecular mechanisms of this compound did not yield sufficient data. While the compound has been identified and isolated as a dibenzocyclooctadiene lignan (B3055560) from plants of the Schisandra genus, particularly Schisandra sphenanthera, specific investigations into its anticancer, antiviral, hepatoprotective, neuroprotective, and immunomodulatory mechanisms have not been published in the available literature. nih.govresearchgate.netresearchgate.netmdpi.com
Scientific studies have extensively investigated other lignans from the Schisandra genus for these properties, detailing their effects on various cell lines and in animal models. nih.govresearchgate.netnih.gov For example, compounds like gomisin A, schisandrin (B1198587) B, and gomisin G have been the subject of research regarding their hepatoprotective and cytotoxic effects. nih.gov However, these findings are specific to those individual compounds and cannot be attributed to this compound without direct scientific evidence.
Given the strict instruction to focus solely on this compound and not introduce information that falls outside this scope, an article that is both scientifically accurate and adheres to the requested outline cannot be constructed. The creation of such a document would require non-existent data, leading to speculation and scientific inaccuracy. Further research is needed to elucidate the specific biological activities and molecular mechanisms of this compound.
Investigation of Biological Activities and Molecular Mechanisms of this compound
While "this compound" is identified as a lignan, a class of compounds often found in plants such as Schisandra chinensis, there is currently a notable absence of specific scientific research investigating its biological activities and molecular mechanisms, particularly concerning tissue-specific responses in animal models for liver protection.
Extensive searches of scientific literature and databases have not yielded any studies that specifically examine the hepatoprotective effects of this compound. Consequently, detailed research findings, data on its impact on liver enzymes, or histopathological outcomes in animal models are not available.
Lignans from Schisandra species, such as Gomisin A, Gomisin N, Schisandrin A, and Schisandrin B, have been the subject of numerous studies demonstrating their potential to protect the liver from various toxins in animal models. nih.govsciopen.comscientificarchives.com Research on these related compounds has shown effects like reducing elevated liver enzymes, mitigating oxidative stress, and lessening inflammation in liver tissue. nih.govnih.govdntb.gov.ua For instance, studies on Gomisin A have shown it can prevent increases in alanine aminotransferase and aspartate aminotransferase in rats with chemically-induced liver injury. nih.govnih.gov Similarly, Gomisin N has been observed to reduce hepatic steatosis in mice exposed to alcohol. dntb.gov.uaresearchgate.net
However, it is crucial to emphasize that these findings pertain to other lignans and cannot be directly attributed to this compound. Without specific studies on this compound, any discussion of its potential tissue-specific responses or molecular mechanisms in liver protection would be speculative. Therefore, no data tables or detailed research findings on this specific compound can be provided.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for isolating Tigloylgomisin O from complex matrices. The choice of technique depends on the volatility and polarity of the compound, as well as the desired resolution and analysis time.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the analysis of non-volatile compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For compounds structurally similar to this compound, reversed-phase HPLC is often the method of choice. In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously.
Table 1: Illustrative HPLC Parameters for Analysis of Related Natural Products
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-20 min, 20-80% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | PDA, 220-400 nm |
| Column Temperature | 30 °C |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption. nih.gov The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle size columns. hplc.euchromatographyonline.com
A UHPLC method for this compound would offer improved peak sharpness and sensitivity compared to conventional HPLC. nih.gov The shorter run times are particularly advantageous for high-throughput screening applications. hplc.eu
Table 2: Representative UHPLC System Configuration
| Component | Specification |
|---|---|
| Column | Sub-2 µm C18 or similar (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Similar to HPLC, optimized for faster gradients |
| Flow Rate | 0.4-0.8 mL/min |
| System Pressure | Up to 1000 bar (15,000 psi) |
| Detector | DAD or Mass Spectrometer |
Note: The parameters are generalized based on standard UHPLC applications for natural products, pending specific studies on this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. libretexts.org For a compound like this compound, which is likely non-volatile due to its expected complex structure, direct GC analysis would be challenging. mdpi.com Derivatization would be required to increase its volatility and thermal stability. This process involves chemically modifying the molecule to replace polar functional groups (like hydroxyls) with non-polar ones.
However, derivatization adds complexity to sample preparation and can introduce potential artifacts. Therefore, GC is generally considered less suitable for the direct analysis of complex natural products like this compound compared to liquid chromatography techniques. mdpi.com
Spectroscopic Techniques
Spectroscopic techniques are indispensable for both the detection and structural elucidation of this compound following chromatographic separation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.com Molecules with chromophores (parts of the molecule that absorb light) will exhibit a characteristic absorption spectrum. This technique is commonly used as a detector in HPLC and UHPLC systems (as a DAD or VWD). The UV-Vis spectrum can provide preliminary structural information and is crucial for quantitative analysis based on Beer-Lambert's law. The specific wavelengths of maximum absorbance (λmax) for this compound would be key identifiers.
Mass Spectrometry (MS) Detection
Mass Spectrometry (MS) is a highly sensitive and specific detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with liquid chromatography (LC-MS), it provides definitive identification and quantification of the target analyte. researchgate.net For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where a specific ion is isolated and fragmented to produce a characteristic fragmentation pattern, which acts as a molecular fingerprint. researchgate.net
The ionization technique is critical. For a compound like this compound, electrospray ionization (ESI) would likely be the preferred method, as it is a soft ionization technique suitable for polar and thermally labile molecules. The resulting mass spectrum and fragmentation data would be invaluable for confirming the identity of this compound in a sample. researchgate.netresearchgate.net
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Precursor Ion [M+H]⁺ | Expected m/z corresponding to the molecular weight + 1 |
| MS/MS Fragments | Characteristic daughter ions providing structural information |
| Detector | Time-of-Flight (TOF) or Quadrupole |
Note: This table illustrates the type of data that would be generated from an MS analysis. The actual values would need to be determined experimentally.
Sample Preparation Strategies for Complex Matrices
Effective sample preparation is crucial to isolate this compound from interfering substances in matrices like plant tissues or biological fluids, ensuring accurate analysis. nih.gov The choice of extraction method and solvent is critical for achieving high recovery of lignans (B1203133).
Commonly, a solid-liquid extraction is performed on the dried and powdered plant material. Methanol has been shown to be an effective solvent for extracting a broad range of lignans from Schisandra fruits. nih.govresearchgate.netresearchgate.net Optimized extraction procedures may involve techniques like Soxhlet extraction for several hours or ultrasonication to enhance efficiency. nih.govresearchgate.net For instance, a 4-hour Soxhlet extraction with methanol has been demonstrated to successfully extract over 99.5% of several schisandra lignans from the raw herb. nih.gov Another approach involves sonicating the sample with methanol for repeated cycles. nih.gov
More advanced techniques such as matrix solid-phase dispersion (MSPD) have also been developed. In this method, a solid sample is blended with a dispersant (like silica (B1680970) gel or Diol-based sorbents), packed into a column, and the target analytes are then eluted with a suitable solvent. researchgate.netnih.gov This technique combines sample extraction and clean-up into a single step, reducing solvent consumption and time. researchgate.net For example, an optimized MSPD method for lignans in Schisandra chinensis used silica gel as the dispersant and methanol as the elution solvent. researchgate.net
For analysis in biological matrices such as plasma, a protein precipitation step is typically required, followed by liquid-liquid extraction or solid-phase extraction (SPE) to further purify the sample before LC-MS analysis. benthamdirect.com
Quantitative Analysis Methods (e.g., Calibration Curves, Limits of Detection/Quantification)
Quantitative analysis of this compound is predominantly achieved using HPLC coupled with a suitable detector, most commonly a Diode Array Detector (DAD) or a Mass Spectrometer (MS). nih.govnih.govnih.gov
To ensure the accuracy and reliability of the quantification, the analytical method must be thoroughly validated. This process involves establishing several key parameters:
Calibration Curves and Linearity: A calibration curve is generated by analyzing a series of standard solutions of known concentrations of the target analyte. The response of the detector is plotted against the concentration, and a linear regression is applied. For the analysis of lignans in Schisandra, calibration curves have shown excellent linearity with correlation coefficients (r²) typically greater than 0.999. jfda-online.combenthamdirect.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For the LC-MS/MS analysis of various Schisandra lignans, LOQs can be as low as 0.14 to 17.79 ng/mL. tandfonline.com HPLC-DAD methods have reported LODs and LOQs in the range of 0.12 to 0.57 mg/g and 0.41 to 1.89 mg/g, respectively, for different lignans. nih.gov
Precision and Accuracy: Precision refers to the closeness of repeated measurements and is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measured value to the true value and is often assessed through recovery studies. For the analysis of Schisandra lignans, intra-day and inter-day precision RSDs are typically below 1-2%, and accuracy, determined by recovery tests, is generally in the range of 99-101%. nih.gov
The table below summarizes typical validation parameters for the quantitative analysis of lignans in Schisandra species using HPLC-based methods.
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.999 | jfda-online.combenthamdirect.comnih.gov |
| LOD (HPLC-DAD) | 0.12 - 0.57 mg/g | nih.gov |
| LOQ (HPLC-DAD) | 0.41 - 1.89 mg/g | nih.gov |
| LOQ (LC-MS/MS) | 0.14 - 17.79 ng/mL | tandfonline.com |
| Intra-day Precision (RSD) | < 1.08% | jfda-online.com |
| Inter-day Precision (RSD) | < 2% | nih.gov |
| Accuracy (Recovery) | 99.51% - 101.31% | nih.gov |
Future Research Directions and Unaddressed Challenges
Elucidation of Complete Biosynthetic Pathways and Regulatory Networks
A fundamental challenge in lignan (B3055560) research, including for Tigloylgomisin O, is the incomplete understanding of their entire biosynthetic pathways and the intricate regulatory networks that govern their production in plants. While the general phenylpropanoid pathway leading to lignans (B1203133) is known, specific enzymes, genes, and transcription factors unique to this compound's synthesis remain to be fully identified and characterized researchgate.netmdpi.commdpi.com. Future research should focus on employing advanced omics technologies, such as transcriptomics and metabolomics, to map these pathways comprehensively mdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.org. Identifying the key regulatory genes and transcription factors involved will be critical for understanding how environmental factors and genetic modifications influence this compound accumulation. This knowledge will pave the way for metabolic engineering strategies to enhance its production in natural sources or through biotechnological approaches.
Identification of Novel Molecular Targets and Binding Interactions
Despite the known biological activities of lignans, the precise molecular targets and binding interactions of this compound are largely uncharacterized. Research into other lignans has identified potential targets involved in pathways related to cancer, inflammation, and neurodegeneration, such as kinases, phosphatases, and oxidative stress-related enzymes nih.govacs.orgresearchgate.netnih.gov. Future studies should employ a combination of in silico methods (e.g., molecular docking, virtual screening) and in vitro biochemical assays to identify specific proteins, receptors, or enzymes that this compound interacts with. Understanding these interactions at a molecular level is essential for elucidating its mechanism of action and for designing targeted therapeutic applications.
Application of Integrated Omics Approaches (e.g., Transcriptomics, Metabolomics) in Lignan Research
The integration of omics technologies, including transcriptomics, metabolomics, and proteomics, offers a powerful lens through which to understand the complex biological systems governing lignan production and function mdpi.comresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgpnas.org. For this compound, applying these integrated approaches can help identify key genes, enzymes, and metabolic fluxes involved in its biosynthesis, regulation, and response to various stimuli. For instance, comparing transcriptomic and metabolomic profiles under different environmental conditions or genetic modifications can reveal critical regulatory nodes. This holistic approach is crucial for bridging gaps in understanding the molecular basis of lignan diversity and for developing strategies to enhance the production of specific lignans like this compound.
Optimization of Extraction and Purification Efficiency for Enhanced Yields
Lignans, including this compound, are often present in low concentrations in their natural sources, making their efficient extraction and purification a significant hurdle scribd.comnumberanalytics.comgoogle.comresearchgate.netthermofisher.com. Current methods often involve multiple chromatographic steps, which can be time-consuming and lead to product loss. Future research should focus on optimizing extraction techniques, exploring novel solvents, and developing more efficient purification strategies, such as advanced chromatographic methods or solid-phase extraction. Investigating methods like supercritical fluid extraction or ultrasound-assisted extraction could also improve efficiency and reduce environmental impact. The goal is to maximize the yield and purity of this compound while minimizing costs and processing time.
Investigation of Synergistic Effects in Multi-Compound Research
Natural products often exert their effects through complex interactions with other compounds present in the plant matrix. The potential for synergistic effects between this compound and other lignans or phytochemicals warrants further investigation tandfonline.comnih.govmdpi.comresearchgate.netmdpi.com. Understanding these synergistic interactions could reveal enhanced therapeutic efficacy or novel mechanisms of action. Future research should explore combinatorial studies, both in vitro and in vivo, to evaluate the combined effects of this compound with other well-characterized compounds. Identifying specific synergistic partners and elucidating the underlying molecular mechanisms will be key to leveraging the full therapeutic potential of this compound within complex natural product formulations.
Q & A
Q. How should a research question on this compound’s neuroprotective effects be framed to ensure methodological rigor?
- Methodology : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant). For example: "Does this compound attenuate oxidative stress in primary murine neurons via Nrf2 activation, and how does this compare to known antioxidants (e.g., resveratrol)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
